VH032 analogue-2
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Overview
Description
VH032 analogue-2 is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH032 analogue-2 involves several key steps:
C–H Arylation of 4-Methylthiazole: This step can be performed using either palladium acetate or Pd-PEPPSI-IPr as catalysts
Protection of Benzylic Amine: N-Boc-L-4-hydroxyproline is used to shield the benzylic amine during the coupling step
Amine Deprotection and Amidation: These steps are crucial for the final formation of this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reaction conditions and efficient purification techniques to ensure the compound’s purity and stability .
Types of Reactions:
Deprotection: this compound undergoes deprotection under acidic conditions to remove protective groups
Amidation: This reaction is used to form the final product from intermediate compounds
Common Reagents and Conditions:
Palladium Acetate or Pd-PEPPSI-IPr: Used as catalysts for C–H arylation
N-Boc-L-4-Hydroxyproline: Used for protecting the benzylic amine
Major Products:
Scientific Research Applications
VH032 analogue-2 has several applications in scientific research:
Chemistry: Used as a ligand for VHL in the synthesis of PROTACs
Biology: Facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system
Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
VH032 analogue-2 acts as a ligand for the VHL protein, recruiting it to form a complex with the target protein. This complex is then ubiquitinated and subsequently degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the hypoxia-inducible factor pathway .
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H36N4O5S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |
InChI Key |
IBHOCLAWYSUEFY-HKBOAZHASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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